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molecular formula C10H6F2N4 B8495039 5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile

5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile

Cat. No. B8495039
M. Wt: 220.18 g/mol
InChI Key: XBBQLCCTQJHMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367671B2

Procedure details

To a solution of 1-(2,6-difluorophenyl)hydrazine hydrochloride (12.38 g, 68.56 mmol) in anhydrous ethanol (70 mL) was added 2-(ethoxymethylene)malononitrile (8.791 g, 71.98 mmol) followed by triethylamine (10.01 mL, 71.98 mmol), and the contents stirred at RT for 10 min and then heated to reflux for 1.5 h. The contents were cooled to RT and solvents removed under reduced pressure. The resulting brown solid was stirred with 50 mL of water and 250 mL of EtOAc. The EtOAc layer was separated, washed with 50 mL of brine, dried and concentrated. The concentrated solid was stirred in 50 mL of hexanes for 5 min, filtered through a flitted funnel, and dried in a vacuum oven at 45° C. for 2 h to afford 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carbonitrile as a brown solid. This material was used without further purification. MS (ES+): 221.1 (M+H)+. (B): A mixture of 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carbonitrile (14 g, 64 mmol) in 50 mL of concentrated HCl was refluxed for 10 h. The reaction mixture was concentrated to half of its volume, cooled with an ice bath, pH adjusted to about 10 with 10 N NaOH, and extracted with 3×100 mL of EtOAc. The combined organic layers were washed with brine, dried and concentrated to afford 1-(2,6-difluorophenyl)-1H-pyrazol-5-amine as a brown amorphous solid. This material was used without further purification. MS (ES+): 196.1 (M+H)+.
Quantity
12.38 g
Type
reactant
Reaction Step One
Quantity
8.791 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10.01 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:4]=1[NH:10][NH2:11].C(O[CH:15]=[C:16]([C:19]#[N:20])[C:17]#[N:18])C.C(N(CC)CC)C>C(O)C>[NH2:20][C:19]1[N:10]([C:4]2[C:3]([F:2])=[CH:8][CH:7]=[CH:6][C:5]=2[F:9])[N:11]=[CH:15][C:16]=1[C:17]#[N:18] |f:0.1|

Inputs

Step One
Name
Quantity
12.38 g
Type
reactant
Smiles
Cl.FC1=C(C(=CC=C1)F)NN
Name
Quantity
8.791 g
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10.01 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the contents stirred at RT for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The contents were cooled to RT
CUSTOM
Type
CUSTOM
Details
solvents removed under reduced pressure
STIRRING
Type
STIRRING
Details
The resulting brown solid was stirred with 50 mL of water and 250 mL of EtOAc
CUSTOM
Type
CUSTOM
Details
The EtOAc layer was separated
WASH
Type
WASH
Details
washed with 50 mL of brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
STIRRING
Type
STIRRING
Details
The concentrated solid was stirred in 50 mL of hexanes for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered through a flitted funnel
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 45° C. for 2 h
Duration
2 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=C(C=NN1C1=C(C=CC=C1F)F)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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